![molecular formula C39H67ClN2O4 B14476070 2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane CAS No. 72496-95-8](/img/structure/B14476070.png)
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, N,N-dimethyl-1,3-propanediamine and tetradecyloxirane is a complex polymeric compound. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications. It is synthesized through the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane, N,N-dimethyl-1,3-propanediamine, and tetradecyloxirane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: The initial step involves the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Addition of N,N-dimethyl-1,3-propanediamine: The polymer is then reacted with N,N-dimethyl-1,3-propanediamine. This step requires precise control of the reaction environment to achieve the desired molecular structure.
Incorporation of Tetradecyloxirane: Finally, tetradecyloxirane is added to the polymer. This step is crucial for imparting specific properties to the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization reactors where the reactions are carried out under stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution Reactions: The polymer can undergo substitution reactions where specific functional groups are replaced by others.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Cross-linking: The polymer can form cross-links with other molecules, enhancing its mechanical strength and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Various catalysts, such as Lewis acids, are used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and biocompatible materials.
Medicine: Research is ongoing to explore its use in medical devices and implants due to its unique properties.
Industry: It is used in the production of coatings, adhesives, and sealants, providing enhanced performance characteristics.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to form stable complexes with various molecules, influencing their behavior and activity. The exact pathways depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, methyloxirane and oxirane
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with diethylenetriamine and 4-methyl-2-pentanone
Uniqueness
This compound is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, chemical resistance, and biocompatibility. These characteristics make it suitable for specialized applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
72496-95-8 |
|---|---|
分子式 |
C39H67ClN2O4 |
分子量 |
663.4 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane |
InChI |
InChI=1S/C16H32O.C15H16O2.C5H14N2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-7(2)5-3-4-6;4-1-3-2-5-3/h16H,2-15H2,1H3;3-10,16-17H,1-2H3;3-6H2,1-2H3;3H,1-2H2 |
InChI 键 |
JQHMNUSZXYKHSG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CN(C)CCCN.C1C(O1)CCl |
相关CAS编号 |
72496-95-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
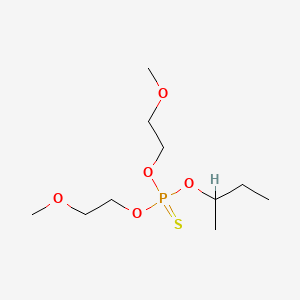
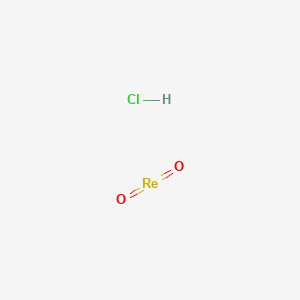
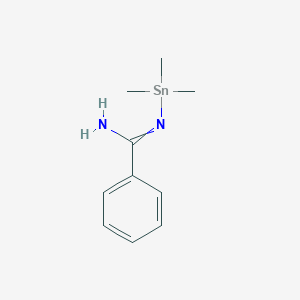



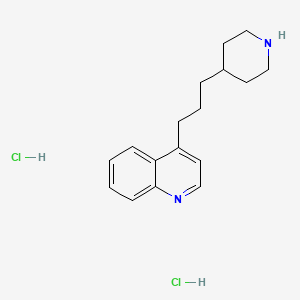
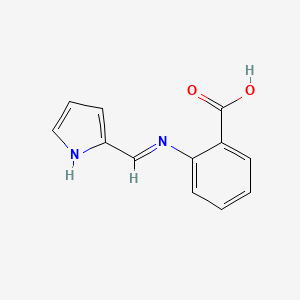

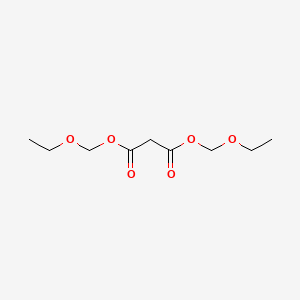
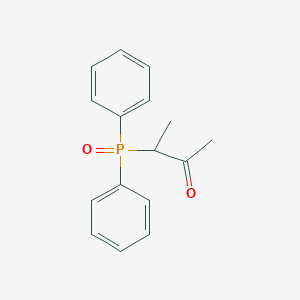
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
